molecular formula C8H7N7 B2834216 1-(1H-1,2,3,4-Tetrazol-5-ylmethyl)-1H-1,2,3-benzotriazole CAS No. 183015-28-3

1-(1H-1,2,3,4-Tetrazol-5-ylmethyl)-1H-1,2,3-benzotriazole

Cat. No.: B2834216
CAS No.: 183015-28-3
M. Wt: 201.193
InChI Key: OZDQNOGLTIKQLU-UHFFFAOYSA-N
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Description

1-(1H-1,2,3,4-Tetrazol-5-ylmethyl)-1H-1,2,3-benzotriazole is a heterocyclic compound that combines the structural features of benzotriazole and tetrazole. This compound is known for its unique physicochemical properties, which make it a valuable synthetic intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,2,3,4-Tetrazol-5-ylmethyl)-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with a tetrazole derivative. One common method is the alkylation of benzotriazole with a suitable tetrazole precursor under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,2,3,4-Tetrazol-5-ylmethyl)-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzotriazole moiety can be substituted with different functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups onto the benzotriazole ring .

Scientific Research Applications

1-(1H-1,2,3,4-Tetrazol-5-ylmethyl)-1H-1,2,3-benzotriazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3,4-Tetrazol-5-ylmethyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-1,2,3,4-Tetrazol-5-ylmethyl)-1H-1,2,3-benzotriazole is unique due to the presence of both benzotriazole and tetrazole moieties, which confer distinct electronic and steric properties.

Properties

IUPAC Name

1-(2H-tetrazol-5-ylmethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N7/c1-2-4-7-6(3-1)9-14-15(7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDQNOGLTIKQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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